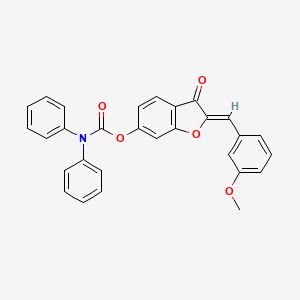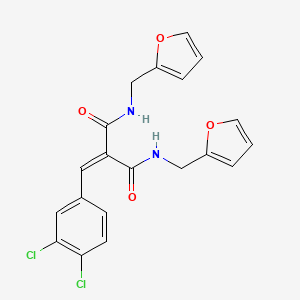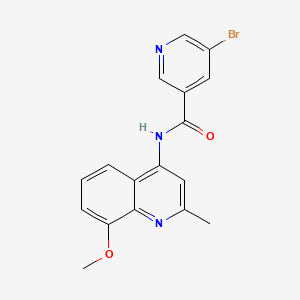
(5-bromo(3-pyridyl))-N-(2-thienylethyl)carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo(3-pyridyl))-N-(2-thienylethyl)carboxamide is a compound that features a brominated pyridine ring and a thienylethyl carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo(3-pyridyl))-N-(2-thienylethyl)carboxamide typically involves the following steps:
Bromination of Pyridine: The starting material, 3-pyridyl, undergoes bromination to introduce a bromine atom at the 5-position.
Formation of Carboxamide: The brominated pyridine is then reacted with 2-thienylethylamine under appropriate conditions to form the carboxamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(5-bromo(3-pyridyl))-N-(2-thienylethyl)carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-bromo(3-pyridyl))-N-(2-thienylethyl)carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a potential candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a promising candidate for drug design.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in material science, such as the development of novel polymers or electronic materials.
Mechanism of Action
The mechanism of action of (5-bromo(3-pyridyl))-N-(2-thienylethyl)carboxamide involves its interaction with specific molecular targets. The brominated pyridine ring and thienylethyl carboxamide group can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5-chloro(3-pyridyl))-N-(2-thienylethyl)carboxamide: Similar structure with a chlorine atom instead of bromine.
(5-fluoro(3-pyridyl))-N-(2-thienylethyl)carboxamide: Similar structure with a fluorine atom instead of bromine.
(5-iodo(3-pyridyl))-N-(2-thienylethyl)carboxamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (5-bromo(3-pyridyl))-N-(2-thienylethyl)carboxamide lies in its specific bromine substitution, which can influence its reactivity and interactions compared to other halogenated analogs. The bromine atom can participate in unique chemical reactions and interactions, making this compound distinct in its applications and properties.
Properties
Molecular Formula |
C12H11BrN2OS |
|---|---|
Molecular Weight |
311.20 g/mol |
IUPAC Name |
5-bromo-N-(1-thiophen-2-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11BrN2OS/c1-8(11-3-2-4-17-11)15-12(16)9-5-10(13)7-14-6-9/h2-8H,1H3,(H,15,16) |
InChI Key |
BGQFSSFIBUQDFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12199891.png)
![(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12199893.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12199918.png)

![[(4-Pentyloxynaphthyl)sulfonyl]propylamine](/img/structure/B12199934.png)
![1-[4-Bromo-3-(pentyloxy)benzenesulfonyl]azepane](/img/structure/B12199939.png)
![1-[(5Z)-4-oxo-5-({1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}methylidene)-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B12199942.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-chlorobenzoate](/img/structure/B12199944.png)

![ethyl 1-({3-[(2Z)-3-(3-methoxypropyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]phenyl}sulfonyl)piperidine-4-carboxylate](/img/structure/B12199959.png)


